Guaiacol-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3,4,5-TRIS(ACETYLOXY)-6-(2-METHOXYPHENOXY)OXAN-2-YL]METHYL ACETATE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple acetoxy groups and a methoxyphenoxy moiety, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,4,5-TRIS(ACETYLOXY)-6-(2-METHOXYPHENOXY)OXAN-2-YL]METHYL ACETATE typically involves multiple steps, starting from readily available precursors. The process often includes:
Acetylation: Introduction of acetoxy groups through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.
Etherification: Formation of the methoxyphenoxy moiety via etherification reactions, often employing methoxyphenol and an appropriate alkylating agent under basic conditions.
Cyclization: The final step involves cyclization to form the oxane ring, which may require specific conditions such as elevated temperatures and the presence of a strong acid or base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors are often employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
[3,4,5-TRIS(ACETYLOXY)-6-(2-METHOXYPHENOXY)OXAN-2-YL]METHYL ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the acetoxy groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the acetoxy or methoxyphenoxy sites, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Scientific Research Applications
Chemistry
In chemistry, [3,4,5-TRIS(ACETYLOXY)-6-(2-METHOXYPHENOXY)OXAN-2-YL]METHYL ACETATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its derivatives may exhibit bioactive properties, making it a candidate for drug discovery and development.
Medicine
The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmacologically active agents. Its derivatives may possess anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, [3,4,5-TRIS(ACETYLOXY)-6-(2-METHOXYPHENOXY)OXAN-2-YL]METHYL ACETATE is utilized in the production of specialty chemicals, polymers, and advanced materials. Its unique properties contribute to the development of high-performance products.
Mechanism of Action
The mechanism of action of [3,4,5-TRIS(ACETYLOXY)-6-(2-METHOXYPHENOXY)OXAN-2-YL]METHYL ACETATE involves its interaction with specific molecular targets and pathways. The compound may act by:
Enzyme Inhibition: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction processes.
Gene Expression: Influencing gene expression by interacting with transcription factors or epigenetic regulators.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with chlorine substitutions, used in the production of dyes and herbicides.
Steviol Glycosides: Naturally occurring compounds responsible for the sweet taste of Stevia leaves, used as sweeteners.
Uniqueness
[3,4,5-TRIS(ACETYLOXY)-6-(2-METHOXYPHENOXY)OXAN-2-YL]METHYL ACETATE stands out due to its complex structure, which imparts unique chemical and physical properties. Its multiple functional groups allow for diverse chemical modifications, making it a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C21H26O11 |
---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-methoxyphenoxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C21H26O11/c1-11(22)27-10-17-18(28-12(2)23)19(29-13(3)24)20(30-14(4)25)21(32-17)31-16-9-7-6-8-15(16)26-5/h6-9,17-21H,10H2,1-5H3/t17-,18-,19+,20-,21-/m1/s1 |
InChI Key |
MBYNLAGQJUZLMD-YMQHIKHWSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2OC)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2OC)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.